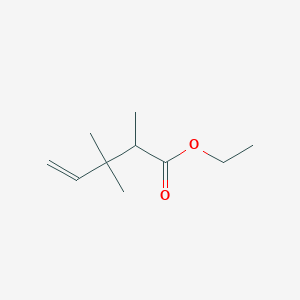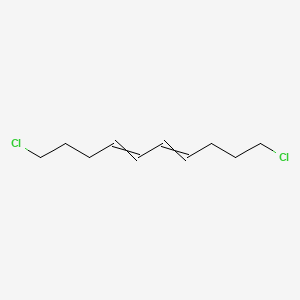![molecular formula C12H9F2Tl B14617541 ([1,1'-Biphenyl]-4-yl)(difluoro)thallane CAS No. 60705-29-5](/img/structure/B14617541.png)
([1,1'-Biphenyl]-4-yl)(difluoro)thallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4-yl)(difluoro)thallane: is a compound that features a biphenyl group bonded to a thallium atom, which is further substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(difluoro)thallane typically involves the reaction of a biphenyl derivative with a thallium reagent under specific conditions. One common method includes the use of thallium trifluoroacetate in the presence of a suitable solvent and temperature control to ensure the formation of the desired product. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the thallium compound.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)(difluoro)thallane may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane can undergo various chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states using oxidizing agents such as or .
Reduction: Reduction of the thallium center can be achieved using reducing agents like or .
Substitution: The biphenyl group can undergo electrophilic substitution reactions, where the thallium atom can be replaced by other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, organometallic compounds
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) derivatives , while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Scientific Research Applications
Chemistry: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds, which can be further transformed into other functional groups.
Biology: In biological research, this compound can be used as a probe to study the interactions of thallium with biological molecules, providing insights into the behavior of heavy metals in biological systems.
Industry: In the industrial sector, ([1,1’-Biphenyl]-4-yl)(difluoro)thallane can be used in the production of advanced materials, such as conductive polymers and catalysts for various chemical processes.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4-yl)(difluoro)thallane exerts its effects involves the interaction of the thallium center with various molecular targets. The thallium atom can form strong bonds with electronegative atoms such as oxygen and nitrogen, influencing the reactivity and stability of the compound. The biphenyl group provides a stable framework that can undergo further functionalization, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
- Thallium(I) acetate
- Thallium(III) chloride
- Biphenyl derivatives
Comparison: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane is unique due to the presence of both the biphenyl group and the difluoro substitution on the thallium atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other thallium compounds. The biphenyl group provides a rigid and planar structure, while the difluoro substitution enhances the compound’s electron-withdrawing capabilities, making it a valuable reagent in various chemical transformations.
Properties
CAS No. |
60705-29-5 |
|---|---|
Molecular Formula |
C12H9F2Tl |
Molecular Weight |
395.58 g/mol |
IUPAC Name |
difluoro-(4-phenylphenyl)thallane |
InChI |
InChI=1S/C12H9.2FH.Tl/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;;/h1,3-10H;2*1H;/q;;;+2/p-2 |
InChI Key |
VRSBXPGBYMPMCX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Tl](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


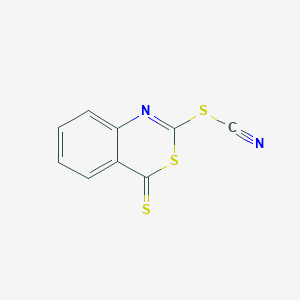
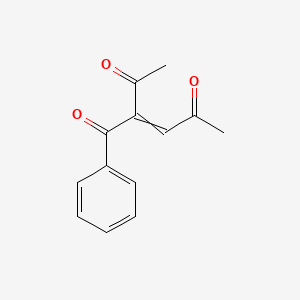

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
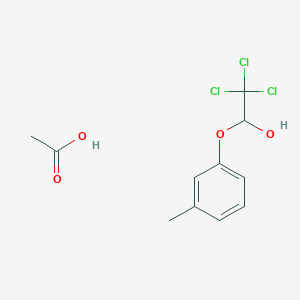
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)

